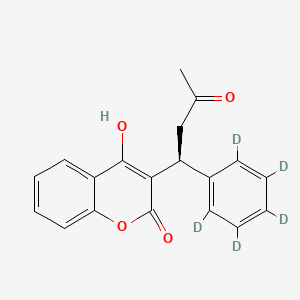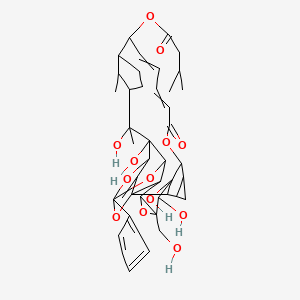
4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1027818-89-8 . It has a molecular weight of 289 and its linear formula is C6H3F3INO . It is a solid substance and is used in various applications in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), which includes “4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine”, involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Various methods of synthesizing these compounds have been reported .
Molecular Structure Analysis
The molecule bears the structure of 2-pyridone with an electron-deficient trifluoromethyl group at the 4-position of the pyridyl ring . It is known to form dimers via hydrogen bonding .
Chemical Reactions Analysis
The major use of TFMP derivatives, including “4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine”, is in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Physical And Chemical Properties Analysis
The compound is a solid and is stored in a dark place, sealed in dry, at 2-8°C .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis and Spectroscopic Studies: 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, was studied for its interaction with molecular iodine, forming a complex in chloroform solutions. This research contributes to understanding the chemical behavior and potential applications of related compounds (Chernov'yants et al., 2011).
Chemical Transformations
- Halogen Substitution Processes: 2-chloro-6-(trifluoromethyl)pyridine can be transformed into various iodo derivatives through processes involving lithium diisopropylamide and iodine. These transformations demonstrate the chemical versatility of such compounds (Mongin et al., 1998).
- Catalytic Reactions: A catalytic amount of molecular iodine was used to facilitate a multi-component reaction, producing CF3-containing spiro[indene-2,3′-piperidine] derivatives. This showcases the role of iodine in catalyzing complex reactions involving trifluoromethyl-pyridine derivatives (Dai et al., 2012).
Applications in Organic Synthesis
- Synthesis of Trifluoromethyl-substituted Pyridines: Research demonstrated the conversion of 2-iodopyridines to 2-(trifluoromethyl)pyridines, highlighting the method's efficiency for producing trifluoromethylated compounds (Cottet & Schlosser, 2002).
- Functionalization of Pyridines: Studies have shown how chloro-, bromo-, and iodo(trifluoromethyl)pyridines can be selectively functionalized, emphasizing the compound's potential in diverse chemical reactions (Cottet et al., 2004).
Novel Compound Synthesis
- Pyridine Derivative Synthesis: Research has led to the synthesis of new pyridine derivatives with potential applications in various industrial and medicinal contexts (Ryzhkova et al., 2023).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-iodo-2-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)5-1-4(12)3(10)2-11-5/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLFJGAJEPFGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283975 | |
| Record name | 5-Iodo-2-(trifluoromethyl)-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine | |
CAS RN |
1027818-89-8 | |
| Record name | 5-Iodo-2-(trifluoromethyl)-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027818-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-2-(trifluoromethyl)-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-2-(trifluoromethyl)pyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)
![(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one](/img/structure/B602765.png)


![(1S,4R,9S,10R,13S)-11,15-Dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B602776.png)
![[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate](/img/structure/B602777.png)

